6-Bromo-1,7-dimethyl-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1,7-dimethylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-8(10)4-3-7-5-11-12(2)9(6)7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCXJBIDXAEDHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N(N=C2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 1,7 Dimethyl Indazole and Its Analogs
Established Synthetic Routes to Indazole Derivatives
The foundational chemistry for creating substituted indazoles like 6-Bromo-1,7-dimethyl-indazole involves a series of well-established reactions. These include the formation of the core heterocyclic structure, followed by the precise installation of substituents at the desired positions.
The formation of the indazole ring system is the critical first step. Various methods have been developed for this purpose, often starting from appropriately substituted benzene (B151609) derivatives.
One common approach is the reductive cyclization of ortho-imino-nitrobenzene substrates. This method is operationally simple and efficient for producing substituted 2H-indazoles under mild conditions using a reducing agent like tri-n-butylphosphine. nih.gov Another powerful technique is the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines, which allows for the synthesis of all three tautomeric forms of indazoles. wuxibiology.com
For the specific synthesis of a 7-methyl-indazole core, a practical route starts from 2,6-dimethylaniline. This aniline derivative undergoes a diazotization reaction followed by an intramolecular cyclization to yield 7-methyl-1H-indazole. A general procedure involves treating 2,6-dimethylaniline with tert-butyl nitrite and potassium acetate to facilitate the ring closure. chemicalbook.com
| Starting Material | Key Reagents | Product | Typical Yield |
| 2,6-dimethylaniline | tert-butyl nitrite, potassium acetate, 18-crown-6 | 7-methyl-1H-indazole | 85% chemicalbook.com |
| o-nitrobenzaldehydes and anilines | tri-n-butylphosphine | Substituted 2H-indazoles | Varies |
| 2-aminomethyl-phenylamines | (NH4)2MoO4, H2O2 | Substituted indazoles | Up to 89% wuxibiology.com |
| Substituted hydrazones | Copper or Palladium catalysts | Substituted 1H-indazoles | Varies researchgate.net |
With the 7-methyl-indazole core in hand, the next step is the introduction of a bromine atom at the C6 position. Regioselective halogenation of the indazole ring is crucial. The electronic properties of the indazole system and the directing effects of existing substituents guide the position of electrophilic attack.
N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of indazoles. The choice of solvent and reaction conditions can influence the position of bromination. For many indazole systems, bromination occurs preferentially at the C3 position. connectjournals.com However, the substitution pattern can direct bromination to other positions on the benzene ring portion of the molecule. A direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using NBS in DMF at elevated temperatures. nih.govresearchgate.net While direct C6 bromination is less commonly reported as the primary outcome, careful optimization of reaction conditions or the use of protecting groups can achieve the desired regioselectivity.
| Substrate | Brominating Agent | Position of Bromination |
| 4-substituted 1H-indazoles | N-Bromosuccinimide (NBS) | C7 nih.gov |
| 2-phenyl-2H-indazole | Br2 | C3, with C3,5- and C3,7-dibromo byproducts rsc.org |
| 1H- or 2H-indazoles | N-Bromosuccinimide (NBS) | Predominantly C3 connectjournals.com |
The final step in the synthesis of this compound is the introduction of a methyl group at the N1 position. The N-alkylation of indazoles can be challenging as it often yields a mixture of N1 and N2 substituted products. mit.edu The regioselectivity of this reaction is influenced by several factors, including the choice of base, solvent, and the electronic and steric nature of the substituents on the indazole ring. nih.gov
For the methylation of 6-bromo-1H-indazole, treatment with sodium hydride followed by methyl iodide in THF has been shown to produce a mixture of 1-methyl-6-bromoindazole and 2-methyl-6-bromoindazole. researchgate.net To achieve high selectivity for the N1 position, thermodynamically controlled reaction conditions are often favored. researchgate.netrsc.org The use of specific base-solvent combinations, such as sodium hydride in THF, can favor the formation of a tight ion pair that directs alkylation to the N1 position, especially with certain substituents at the C3 position. In contrast, substituents at the C7 position can sterically hinder the N1 position and lead to preferential N2 alkylation. nih.gov
The C7-methylation is typically incorporated from the start of the synthesis, as described in section 2.1.1, by using a starting material like 2,6-dimethylaniline. chemicalbook.com Direct C-H methylation at the C7 position is a more advanced technique discussed later.
| Indazole Substrate | Alkylating Agent | Base/Solvent | Major Product(s) |
| 6-bromo-1H-indazole | Methyl iodide | NaH / THF | Mixture of 1-methyl and 2-methyl isomers researchgate.net |
| 3-substituted indazoles | Alkyl halides | NaH / THF | High N1 selectivity for certain C3 groups nih.gov |
| C7-substituted indazoles | Alkyl halides | NaH / THF | Can favor N2 selectivity due to sterics nih.gov |
Advanced Synthetic Approaches to Functionalized Indazoles
Beyond the classical methods, modern synthetic chemistry offers more sophisticated strategies for the synthesis and functionalization of indazoles. These methods often provide greater efficiency and the ability to introduce a wider range of functional groups.
Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is particularly useful for the arylation of haloindazoles. In the context of synthesizing analogs of this compound, the bromine atom at the C6 position serves as an excellent handle for introducing various aryl or vinyl groups.
A typical Suzuki coupling reaction involves the reaction of the bromoindazole with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. nih.gov This reaction is highly versatile and tolerates a wide range of functional groups, making it a valuable method for the late-stage functionalization of the indazole scaffold.
General Suzuki-Miyaura Coupling Scheme:
Aryl Halide: this compound
Boronic Acid/Ester: R-B(OH)2 or R-B(OR')2
Catalyst: Pd(0) complex (e.g., Pd(PPh3)4)
Base: Na2CO3, K2CO3, Cs2CO3
Product: 6-R-1,7-dimethyl-indazole
Direct C–H activation and functionalization represent a frontier in organic synthesis, offering a more atom-economical approach to modifying complex molecules. chemicalbook.com This strategy avoids the need for pre-functionalized starting materials, such as haloindazoles. For the indazole system, transition metals like rhodium and cobalt can catalyze the direct functionalization of C-H bonds.
While C-H activation at the C3 position of the indazole ring is more common, methods for the regioselective functionalization of the benzene ring portion have also been developed. chemicalbook.com The directing-group ability of the pyrazole (B372694) part of the indazole can be harnessed to achieve regioselectivity. For instance, palladium-catalyzed C-H arylation of 1-methyl-4-nitro-1H-indazole has been shown to occur selectively at the C7 position under specific ligand and solvent conditions. These advanced methods hold promise for more efficient and novel routes to substituted indazoles like this compound and its derivatives.
Green Chemistry and Sustainable Synthetic Routes
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like indazoles to minimize environmental impact. Sustainable routes for this compound and its analogs focus on the use of eco-friendly solvents, metal-free catalysis, and energy-efficient reaction conditions.
One notable green approach involves the metal-free regioselective halogenation of 2H-indazoles. Research has demonstrated that mono-halogenation can be successfully carried out in water, a benign solvent, to produce halogenated indazoles in good yields rsc.org. This method avoids the use of hazardous organic solvents and metal catalysts, aligning with green chemistry principles. For instance, the direct C–H halogenation of 2H-indazoles using N-halosuccinimides (NXS) has been achieved, allowing for the selective synthesis of mono-, poly-, and hetero-halogenated products by adjusting reaction conditions rsc.org. While this has been demonstrated on 2-substituted indazoles, the principles can be adapted for the synthesis of bromo-indazoles as precursors to the target compound.
Microwave-assisted organic synthesis represents another significant advancement in green chemistry. The application of microwave irradiation, particularly under solvent-free conditions, has been shown to be an efficient and eco-friendly method for preparing indazoles through cycloaddition reactions academie-sciences.frrsc.org. This technique often leads to shorter reaction times, higher yields, and simplified work-up procedures compared to conventional heating methods academie-sciences.frrsc.org. The synthesis of disubstituted 2H-indazoles from substituted 2-bromobenzaldehyde has been effectively achieved using microwave irradiation, highlighting its potential for producing analogs of this compound eurekaselect.com.
Furthermore, the use of ultrasound irradiation in conjunction with green solvents or catalysts is another sustainable strategy. Sonochemistry can enhance reaction rates and yields in the synthesis of various nitrogen-containing heterocycles nih.gov. These energy-efficient methods, combined with the use of recyclable catalysts and bio-based solvents, are pivotal in developing truly sustainable synthetic pathways for complex molecules like this compound nih.gov.
Table 1: Comparison of Green Synthesis Methodologies for Indazole Analogs
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Metal-free Halogenation | Use of water as a solvent; N-halosuccinimides as reagents. | Avoids toxic metal catalysts and organic solvents; high selectivity. | rsc.org |
| Microwave-Assisted Synthesis | Solvent-free conditions; rapid heating. | Reduced reaction times; increased yields; energy efficient. | academie-sciences.frrsc.orgeurekaselect.com |
Click Chemistry Approaches for Derivatization
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful and efficient method for the derivatization of the this compound scaffold. This approach allows for the facile introduction of a 1,2,3-triazole ring, a common pharmacophore, onto the indazole core.
A key strategy involves the synthesis of an azide (B81097) or alkyne derivative of the indazole, which can then undergo a 1,3-dipolar cycloaddition reaction. For instance, a study on the synthesis of 1,2,3-triazole derivatives of 6-bromo-1H-indazole demonstrates this principle effectively researchgate.net. In this work, 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole was synthesized and subsequently reacted with various 2-azido-N-arylacetamides via a CuAAC reaction to yield a series of novel 1,2,3-triazole tethered indazoles researchgate.net. This methodology is directly applicable to this compound by first introducing a propargyl group at one of the nitrogen atoms, followed by the click reaction.
The reaction conditions for CuAAC are typically mild, often proceeding in a mixture of solvents including water, and are tolerant of a wide range of functional groups, making it a robust method for creating diverse libraries of compounds for biological screening. The resulting triazole-linked indazole analogs are of significant interest in drug discovery.
Table 2: Synthesis of 6-Bromo-1H-indazole Bearing 1,2,3-Triazole Analogues
| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |
|---|
Optimization of Reaction Conditions and Yields
Studies on the N-alkylation of substituted indazoles have shown that the choice of base and solvent system significantly influences the regioselectivity. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) has been identified as a promising system for achieving high N-1 selectivity in the alkylation of various substituted indazoles beilstein-journals.orgnih.govd-nb.info. The steric and electronic properties of the substituents on the indazole ring also play a crucial role. For instance, electron-withdrawing groups at the C-7 position can favor N-2 alkylation beilstein-journals.orgnih.govd-nb.info.
In the context of synthesizing 1,7-disubstituted indazoles, the steric hindrance from the C-7 substituent can direct alkylation to the N-1 position. The optimization of these conditions is essential for maximizing the yield of the desired 1,7-dimethyl isomer.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also employed in the synthesis and functionalization of bromo-indazoles. The optimization of these reactions involves screening different palladium catalysts, ligands, bases, and solvent systems to achieve high yields and purity of the coupled products nih.govrsc.org. For instance, a study on the C7-bromination and subsequent Suzuki-Miyaura coupling of 4-substituted 1H-indazoles demonstrated that a combination of Pd(PPh₃)₄ as the catalyst and Cs₂CO₃ as the base in a dioxane/EtOH/H₂O solvent system provided optimal results nih.gov.
Table 3: Optimization of N-Alkylation Conditions for Substituted Indazoles
| Indazole Substrate | Base/Solvent | Alkylating Agent | Major Product | Key Finding | Reference |
|---|---|---|---|---|---|
| 3-Substituted Indazoles | NaH/THF | Alkyl bromide | N-1 alkylated | High N-1 regioselectivity for various C-3 substituents. | beilstein-journals.orgnih.govd-nb.info |
| 7-NO₂ or 7-CO₂Me Indazoles | NaH/THF | Alkyl bromide | N-2 alkylated | Electronic effects of C-7 substituent direct N-2 selectivity. | beilstein-journals.orgnih.gov |
| 5-Bromo-1H-indazole-3-carboxylate | Cs₂CO₃/Dioxane | Alkyl tosylate | N-1 alkylated | Excellent yields (>90%) for a range of alkyl tosylates. | nih.govbeilstein-journals.org |
Advanced Structural Characterization and Conformational Analysis of 6 Bromo 1,7 Dimethyl Indazole
High-Resolution Spectroscopic Techniques for Structure Elucidation
Spectroscopic methods are fundamental to confirming the identity and purity of 6-Bromo-1,7-dimethyl-indazole, offering detailed insights into its electronic and atomic framework.
Multinuclear NMR spectroscopy is the most powerful tool for determining the molecular structure of organic compounds in solution.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the two methyl groups. The aromatic protons on the benzene (B151609) ring will appear as a set of coupled signals, with their chemical shifts and coupling constants being influenced by the bromine atom and the fused pyrazole (B372694) ring. The two methyl groups, one at the N1 position and one at the C7 position, should appear as sharp singlets, likely in the range of 2.5-4.0 ppm, with the N-methyl signal typically appearing more downfield.
¹³C NMR: The carbon NMR spectrum provides information on all non-equivalent carbon atoms. For this compound, distinct signals are expected for the eight carbon atoms: five in the aromatic portion of the indazole core, the C3 carbon of the pyrazole ring, and the two methyl carbons. The carbon atom attached to the bromine (C6) would show a characteristic chemical shift, and its signal may be influenced by the quadrupolar moment of the bromine atom. The chemical shifts of C7 and the C7-methyl group will be influenced by steric and electronic effects. researchgate.net
¹⁴N and ¹⁵N NMR: Nitrogen NMR can directly probe the electronic environment of the two nitrogen atoms in the indazole ring. There is a significant difference in the nitrogen shielding between the N1 (pyrrole-type) and N2 (pyridine-type) atoms in an indazole system. researchgate.net In this compound, the N1 atom is substituted, and its chemical shift would confirm this substitution pattern. ¹⁵N NMR, although less sensitive, provides sharper signals and more precise chemical shift data compared to ¹⁴N NMR.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons (H3, H4, H5) | 7.0 - 8.0 | - |
| N1-CH₃ Protons | 3.7 - 4.0 | - |
| C7-CH₃ Protons | 2.5 - 2.8 | - |
| Aromatic Carbons | - | 110 - 145 |
| N1-CH₃ Carbon | - | 30 - 35 |
| C7-CH₃ Carbon | - | 15 - 20 |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the molecular formula.
For this compound (C₉H₉BrN₂), the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 mass units (e.g., [M]⁺ and [M+2]⁺). HRMS would confirm the elemental composition by matching the measured mass to the calculated exact mass of C₉H₉⁷⁹BrN₂ and C₉H₉⁸¹BrN₂. Fragmentation patterns observed in the MS/MS spectrum can further help in structural confirmation by showing the loss of methyl groups or other characteristic fragments.
Table 2: Expected HRMS Data for this compound
| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |
|---|---|---|
| C₉H₉⁷⁹BrN₂ | [M]⁺ | 223.9949 |
| C₉H₉⁸¹BrN₂ | [M+2]⁺ | 225.9929 |
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be characterized by C-H stretching vibrations from the aromatic ring and methyl groups (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations from the aromatic and pyrazole rings (in the 1450-1650 cm⁻¹ region), and C-N stretching vibrations. The C-Br stretch would appear at lower frequencies, typically in the 500-650 cm⁻¹ range.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Indazole and its derivatives are aromatic systems and are expected to show strong absorption bands in the UV region, typically between 200 and 400 nm, corresponding to π→π* transitions of the conjugated system. The substitution pattern, including the bromo and dimethyl groups, will influence the exact position (λmax) and intensity of these absorption bands.
Solid-State Structural Determination by X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and geometry.
Planarity: Determination of the planarity of the bicyclic indazole ring system.
Conformation: The exact solid-state conformation, including the orientation of the methyl groups relative to the indazole ring.
Intermolecular Interactions: Identification of how the molecules pack in the crystal lattice, revealing any significant intermolecular forces such as π-π stacking or halogen bonding involving the bromine atom.
While a specific crystal structure for 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine has been reported, demonstrating the utility of this technique for complex heterocyclic systems, the specific structure for this compound is not publicly available. nih.gov
Analysis of Tautomerism and Isomerism in Indazole Systems
Indazole itself can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.netnih.gov The 1H-tautomer is generally the more thermodynamically stable form. researchgate.netnih.gov However, in the case of this compound, the nitrogen at the N1 position is substituted with a methyl group. This substitution precludes the possibility of the common 1H/2H annular tautomerism, as there is no mobile proton on the pyrazole ring nitrogen atoms.
The relevant discussion for this compound is therefore centered on positional isomerism. For example, this compound is a positional isomer of other dimethylated bromo-indazoles, such as 6-Bromo-1,2-dimethyl-indazolium salts or 6-Bromo-2,7-dimethyl-indazole. The distinct spectroscopic signatures predicted by NMR and MS are crucial for distinguishing this compound from its potential positional isomers. The synthesis of indazoles can often lead to mixtures of N-1 and N-2 isomers, making unambiguous characterization essential. nih.gov
Conformational Preferences and Stereochemical Insights
This compound is an achiral molecule and does not possess any stereocenters. Therefore, the discussion of its stereochemistry is limited to conformational analysis.
The core indazole ring is an aromatic bicyclic system and is expected to be largely planar. The main conformational flexibility arises from the rotation of the two methyl groups: the N1-methyl and the C7-methyl.
N1-Methyl Group: Rotation around the N1-C(methyl) bond is expected to have a relatively low energy barrier.
C7-Methyl Group: Similarly, rotation around the C7-C(methyl) bond should be facile.
A key structural feature is the proximity of the N1-methyl and C7-methyl groups. This peri-interaction could lead to some degree of steric hindrance, potentially causing a slight distortion of the indazole ring from perfect planarity or leading to a preferred rotational conformation of the methyl groups to minimize steric clash. Computational modeling, in conjunction with detailed NMR studies (such as Nuclear Overhauser Effect spectroscopy, NOESY) and X-ray crystallographic data, would be required to fully elucidate these subtle conformational preferences.
Reactivity and Derivatization Strategies for 6 Bromo 1,7 Dimethyl Indazole
Functionalization at Various Positions of the Indazole Ring
The structure of 6-Bromo-1,7-dimethyl-indazole offers several avenues for chemical modification. These include transformations involving the bromine substituent on the benzene (B151609) ring, reactions at the two methyl groups, and regioselective functionalization of the C-H bonds on both the pyrazole (B372694) and benzene moieties.
The bromine atom at the C-6 position is a key handle for introducing molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions. These methods are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are particularly effective for the functionalization of bromoindazoles. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used technique for creating C-C bonds. rsc.org For bromoindazole substrates, catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have proven effective. nih.govresearchgate.net The reactions are typically performed in the presence of a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in solvent systems like a mixture of 1,4-dioxane (B91453) and water. rsc.orgresearchgate.net This methodology allows for the introduction of a wide array of aryl and heteroaryl groups at the C-6 position.
The scope of these coupling reactions is broad, tolerating various functional groups on the boronic acid partner. This enables the synthesis of diverse biaryl and heteroaryl-indazole structures, which are common motifs in biologically active molecules. nih.gov
| Bromoindazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | High | nih.gov |
| 3-Bromoindazoles | Aryl boronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (Microwave) | Good to Excellent | researchgate.net |
| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various boronic acids | Pd(dppf)Cl₂·DCM | K₂CO₃ | 1,4-Dioxane/Water | Room Temp | Not specified | rsc.org |
Beyond Suzuki coupling, other palladium-catalyzed reactions like the Heck, Sonogashira, and Buchwald-Hartwig amination reactions are also viable, allowing for the introduction of alkenyl, alkynyl, and amino groups, respectively, further expanding the synthetic utility of the C-6 bromine atom.
The two methyl groups at the N-1 and C-7 positions represent potential sites for functionalization, although they are generally less reactive than the C-Br bond. The C-7 methyl group, being attached to the aromatic benzene ring, has reactivity characteristic of a benzylic position.
This benzylic methyl group can potentially undergo oxidation to form a formyl (aldehyde) or carboxyl (carboxylic acid) group. Such transformations can be achieved using various oxidizing agents. For instance, aerobic oxidation of methyl groups on aromatic nuclei can be accomplished using molecular oxygen in the presence of N-bromosuccinimide (NBS) under photoirradiation. researchgate.net This method proceeds via a radical mechanism where a bromo radical abstracts a hydrogen atom to initiate the oxidation cascade. researchgate.net
Halogenation of the C-7 methyl group is another possible transformation, typically proceeding through a free-radical pathway. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., AIBN or light) can be used to introduce a halogen, yielding a 7-(halomethyl)indazole derivative. These halogenated intermediates are valuable synthons for subsequent nucleophilic substitution reactions. The N-1 methyl group is generally more resistant to oxidation and halogenation under these conditions.
Direct C-H functionalization offers an atom-economical approach to modify the indazole core. The regioselectivity of these reactions is governed by the electronic properties and steric hindrance imposed by the existing substituents.
On the pyrazole ring, the C-3 position is the most common site for electrophilic substitution and metalation. chim.it Halogenation, for instance, can be achieved with high regioselectivity at this position. The use of reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can introduce a bromine atom at C-3. chim.itnih.gov Ultrasound-assisted bromination with DBDMH has been reported as a rapid and efficient method for this transformation. nih.gov
For the benzene portion of the indazole, the remaining C-H bonds are at the C-4 and C-5 positions. The directing effects of the existing 1-methyl, 7-methyl, and 6-bromo groups will determine the outcome of further substitutions. The 1-methyl and 7-methyl groups are weakly activating and ortho-, para-directing, while the 6-bromo substituent is deactivating but also ortho-, para-directing. In the context of this compound, electrophilic aromatic substitution would likely be directed to the C-5 position (ortho to the 7-methyl group and para to the 1-methyl's influence on the ring system) and the C-4 position. Transition metal-catalyzed C-H activation reactions, often guided by a directing group, can provide alternative regioselectivities. mdpi.com For instance, rhodium(III)-catalyzed C-H functionalization has been used to synthesize substituted indazoles, with regioselectivity influenced by both steric and electronic factors of the substituents present. nih.gov
Exploration of Novel Chemical Transformations
The development of novel synthetic methodologies continues to expand the toolkit for modifying the indazole scaffold. One area of innovation is the use of alternative energy sources to promote reactions. As mentioned, ultrasound irradiation has been successfully employed for the C-3 bromination of indazoles, often leading to shorter reaction times and improved efficiency under mild conditions. nih.gov
Another avenue of exploration involves cycloaddition reactions. While requiring prior functionalization to introduce a suitable reactive group (like a vinyl or azide (B81097) group), 1,3-dipolar cycloadditions are powerful for constructing five-membered heterocyclic rings. For example, N-vinyl-nitroindazoles have been shown to react with nitrile imines to afford pyrazoline-substituted indazoles in high yields. mdpi.com This demonstrates the capacity of the indazole core to serve as a platform for building more complex, fused, or appended heterocyclic systems.
Mechanistic Studies of Chemical Reactions
Understanding the mechanisms of reactions involving indazoles is crucial for controlling their outcomes, particularly with respect to regioselectivity. The N-alkylation of indazoles, for example, often yields a mixture of N-1 and N-2 isomers. The ratio of these products is highly dependent on the substrate's electronic and steric properties, the alkylating agent, the base, and the solvent used. beilstein-journals.org
Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into reaction pathways. For the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations have suggested that a chelation mechanism involving the cesium cation (from the Cs₂CO₃ base), the N-2 nitrogen, and the C-3 ester group directs the alkylating agent to the N-1 position. nih.gov In the absence of such a chelating effect, other non-covalent interactions can favor the formation of the N-2 product. nih.gov Such mechanistic work is vital for developing predictable and highly regioselective synthetic protocols.
Similarly, mechanisms for palladium-catalyzed C-H functionalization reactions on indazoles have been proposed. These typically involve coordination of the palladium catalyst to the indazole, followed by a concerted metalation-deprotonation event at a specific C-H bond to form a palladacycle intermediate, which then undergoes further reaction. researchgate.net
Table of Mentioned Compounds
| Compound Name | Role/Mention |
|---|---|
| This compound | Main subject of the article |
| [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | Catalyst for cross-coupling |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Catalyst for cross-coupling |
| Potassium carbonate (K₂CO₃) | Base in chemical reactions |
| Cesium carbonate (Cs₂CO₃) | Base in chemical reactions |
| 1,4-Dioxane | Solvent |
| N-Boc-2-pyrroleboronic acid | Coupling partner in Suzuki reaction |
| N-bromosuccinimide (NBS) | Reagent for halogenation/oxidation |
| N-chlorosuccinimide (NCS) | Reagent for halogenation |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Reagent for bromination |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Substrate in mechanistic studies |
Computational and Theoretical Studies of 6 Bromo 1,7 Dimethyl Indazole
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemical research for investigating the electronic structure and properties of molecules from first principles. researchgate.net DFT methods are widely applied to indazole derivatives to elucidate their physicochemical characteristics. nih.govdergipark.org.tr
DFT calculations are instrumental in predicting the electronic landscape of a molecule. Key parameters derived from these calculations help in understanding a molecule's reactivity. For indazole derivatives, DFT at levels such as B3LYP/6-311+ is used to study their properties. nih.gov
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For many organic molecules, the distribution of HOMO and LUMO densities across the structure highlights the regions most susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. This analysis is critical for understanding non-covalent interactions, such as hydrogen bonding. researchgate.net
Below is a hypothetical data table illustrating the kind of electronic properties that would be calculated for 6-Bromo-1,7-dimethyl-indazole using DFT.
| Parameter | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 2.1 D | Polarity and intermolecular interactions |
Note: The values in this table are illustrative and not based on actual experimental or calculated data for this compound.
Indazoles can exist in different tautomeric forms, most commonly the 1H and 2H tautomers, where the proton is located on the N1 or N2 nitrogen atom of the pyrazole (B372694) ring, respectively. beilstein-journals.org Theoretical calculations have been extensively used to determine the relative stabilities of these tautomers for various indazole derivatives. nih.govresearchgate.netnih.gov Generally, the 1H-indazole is thermodynamically more stable than the 2H-indazole. beilstein-journals.org
For this compound, the N1 position is substituted with a methyl group, which prevents the typical 1H-2H tautomerism. However, computational studies would be invaluable for investigating the reaction pathways of this molecule, such as its behavior during electrophilic substitution or other chemical transformations. DFT calculations can model the transition states and intermediates of a reaction, providing insights into the reaction mechanism and predicting the most likely products. beilstein-journals.org
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations are powerful techniques for studying the three-dimensional structure of molecules and their dynamic behavior over time.
Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. The indazole ring itself is a rigid bicyclic system. Therefore, for this compound, the primary source of conformational flexibility would be the rotation of the methyl groups. While this is limited, understanding the preferred orientation of these groups can be important, especially in the context of how the molecule fits into a confined space like a protein's active site. Computational methods can calculate the energy associated with different rotational angles to identify the lowest energy conformer.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is a cornerstone of modern drug discovery. For a compound like this compound, docking simulations would be used to predict its binding mode and affinity to various biological targets.
The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the strength of the interaction. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. rsc.org Studies on related indazole analogs have used docking to explore their potential as inhibitors for various enzymes. semanticscholar.org
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing a more dynamic and realistic picture of the binding interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Model Development for Molecular Interaction Profiles
Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.
To develop a QSAR model for a series of indazole derivatives, a dataset of compounds with known activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These can include electronic, steric, and hydrophobic parameters. eurekaselect.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity.
While no specific QSAR models for this compound have been reported, studies on other indazole derivatives have successfully used 3D-QSAR to understand the structural requirements for their activity as inhibitors of specific biological targets. nih.gov Such models can guide the design of new analogs with improved potency and selectivity.
Analysis of Non-Covalent Interactions
The study of non-covalent interactions is crucial for understanding the supramolecular assembly, crystal packing, and physicochemical properties of molecular solids. Computational methods, particularly Hirshfeld surface analysis and the quantum theory of atoms in molecules (QTAIM), provide profound insights into the nature and strength of these interactions. Although specific studies on this compound are not available in the reviewed literature, analysis of structurally similar bromo-substituted heterocyclic compounds allows for a comprehensive understanding of the non-covalent interactions that likely govern its crystal structure.
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in a crystalline environment, enabling the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the principle that the space in a crystal can be partitioned into regions where the electron density of a promolecule (a sum of spherical atomic densities) dominates the electron density of the procrystal (the sum of all promolecule densities).
Detailed research findings from studies on analogous bromo-substituted heterocyclic molecules reveal consistent patterns in their non-covalent interactions. For instance, the analysis of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine showed that the crystal packing is dominated by H···H, H···C/C···H, and H···Br/Br···H interactions. nih.gov Similarly, a study on bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives identified H···H, C···H/H···C, O···H/H···O, and Br···H/H···Br contacts as the principal contributors to the supramolecular structure. nih.gov
The following interactive data table summarizes the percentage contributions of the most significant intermolecular contacts derived from Hirshfeld surface analysis of representative bromo-substituted aromatic compounds, which can be considered analogous to this compound.
| Intermolecular Contact | Compound A (%) 6-bromo-imidazo[4,5-b]pyridine derivative nih.gov | Compound B (%) bromo-indole derivative nih.gov | Compound C (%) bromo-biphenyl derivative |
|---|---|---|---|
| H···H | 42.2 | 38.7 - 44.7 | 40.5 |
| C···H/H···C | 23.1 | 20.4 - 25.7 | 13.9 |
| Br···H/H···Br | 22.3 | 8.2 - 12.6 | 11.7 |
| O···H/H···O | - | 14.6 - 17.9 | 27.0 |
Note: Data is derived from computational studies on structurally related compounds and serves as a predictive model for the non-covalent interactions in this compound.
The prevalence of H···H contacts, often exceeding 38% of the Hirshfeld surface, underscores the significance of van der Waals forces in the crystal packing of these molecules. nih.gov The C···H/H···C interactions are indicative of C-H···π interactions, which play a crucial role in the stabilization of layered structures. nih.gov The Br···H/H···Br contacts represent halogen bonding and other weak hydrogen bonds involving the bromine atom, which contribute significantly to the directionality and stability of the crystal lattice. nih.govnih.gov
Further insights into the nature of these interactions can be gained from the quantum theory of atoms in molecules (QTAIM). QTAIM analysis examines the topology of the electron density to characterize chemical bonds and intermolecular interactions. The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties of the electron density at the BCP, such as its value (ρ(r)) and its Laplacian (∇²ρ(r)), provide information about the strength and nature of the interaction. For non-covalent interactions, the values of ρ(r) are typically low, and the values of ∇²ρ(r) are positive, indicating a closed-shell interaction characteristic of van der Waals forces, hydrogen bonds, and halogen bonds.
Mechanistic Investigations of Biological Interactions at the Molecular Level
Identification and Characterization of Molecular Targets in vitro
Detailed studies identifying and characterizing the specific molecular targets of 6-Bromo-1,7-dimethyl-indazole are not presently available in published scientific literature. Research on analogous compounds provides a framework for potential areas of investigation.
Enzyme Inhibition Studies and Kinetic Analysis
There is no specific data from enzyme inhibition studies or kinetic analyses for this compound against key enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1), Fibroblast Growth Factor Receptors (FGFRs), TTK protein kinase, Human Neutrophil Elastase (HNE), or bacterial cystathionine-γ-lyase.
While various substituted indazoles have been investigated as inhibitors for some of these targets, this information cannot be directly extrapolated to this compound. For instance, studies on 4,6-substituted-1H-indazoles have shown potent dual inhibition of IDO1 and Tryptophan 2,3-dioxygenase (TDO). Similarly, other indazole-based compounds have been explored as inhibitors of FGFRs, HNE, and bacterial cystathionine-γ-lyase. However, the specific substitution pattern of a methyl group at the 1 and 7 positions of the 6-bromo-indazole core would significantly influence its electronic and steric properties, and therefore its binding affinity and inhibitory activity against these enzymes. Without direct experimental evidence, any potential inhibitory action remains speculative.
Table 1: Status of Enzyme Inhibition Data for this compound
| Enzyme Target | Inhibition Data Available for this compound | Notes |
|---|---|---|
| IDO1 | No | Research exists for other substituted indazoles. |
| FGFRs | No | Research exists for other indazole-based inhibitors. |
| TTK | No | No specific data found for indazole-based inhibitors. |
| HNE | No | Research exists for other indazole derivatives. |
| Bacterial cystathionine-γ-lyase | No | Research exists for 6-bromoindazole analogues. |
Receptor Binding Assays and Allosteric Modulation Investigations
No receptor binding assays or allosteric modulation studies have been published that specifically investigate this compound. The indazole scaffold is present in molecules known to interact with various receptors, but data for this specific dimethylated derivative is absent.
Elucidation of Molecular Mechanisms of Action in vitro
The molecular mechanisms of action for this compound have not been elucidated in the scientific literature.
Interaction with Specific Biomolecules (e.g., Proteins, Nucleic Acids)
There is no available research detailing the direct interaction of this compound with specific biomolecules like proteins or nucleic acids. Understanding such interactions is fundamental to defining a compound's mechanism of action and would require dedicated biophysical and biochemical studies.
Modulation of Cellular Pathways at the Biochemical Level
In the absence of identified molecular targets, there is no information on how this compound might modulate cellular pathways at the biochemical level.
Development of Biochemical Assays for Molecular Activity Evaluation
There are no published biochemical assays that have been specifically developed or utilized for the evaluation of the molecular activity of this compound. The development of such assays would be contingent on the prior identification of a specific biological activity or molecular target.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Modification of the 6-Bromo-1,7-dimethyl-indazole Scaffold for Molecular Interaction Optimization
Systematic modification is a cornerstone of medicinal chemistry, aimed at identifying which parts of a molecule are essential for its biological activity and which can be altered to improve properties like potency, selectivity, and oral bioavailability. nih.gov For the this compound scaffold, modifications can be envisioned at several key positions to optimize interactions with a biological target.
Key Modification Strategies:
Modification of the Indazole Core: While the core itself is often essential, subtle changes, such as replacing carbon atoms with nitrogen (e.g., creating azaindazoles), can alter the electronic distribution and hydrogen bonding capacity of the molecule. nih.gov
Alteration of N1 and N7-Methyl Groups: The methyl groups at the N1 and N7 positions contribute to the molecule's lipophilicity and steric profile. Replacing the N1-methyl with larger or more functionalized alkyl or aryl groups can probe for additional binding pockets in a target protein. For example, studies on other indazole series have shown that changing an N1-substituent to a meta-substituted benzyl group can significantly enhance potency. acs.org
Substitution at the Bromo Position (C6): The bromine atom at the C6 position is a key feature. It can be replaced with other halogens (Cl, F) to modulate electronic effects or with larger groups (aryl, heteroaryl) to explore deeper binding pockets. SAR studies on related indazoles have shown that substitutions at this position can be crucial for inhibitory activity. nih.gov
Introduction of New Substituents: Adding functional groups at other available positions on the benzene (B151609) ring (e.g., C3, C4, C5) is a common strategy. For instance, introducing a carbohydrazide moiety at the C3 position of a 1H-indazole ring was found to be critical for potent enzyme inhibition in one study. nih.gov
These systematic modifications allow chemists to build a detailed map of the molecule's interaction with its target, guiding further optimization efforts.
Correlation of Structural Features with Biochemical Activity and Binding Affinity
The primary goal of systematic modification is to establish clear correlations between specific structural features and the resulting biological activity. This is typically quantified by measuring parameters such as the half-maximal inhibitory concentration (IC₅₀) against a target enzyme or the binding affinity (Kᵢ) to a receptor.
For instance, in a study on indazole-based inhibitors of the enzymes EZH2 and EZH1, specific structural changes led to dramatic differences in potency. While not involving this compound directly, the principles are directly applicable. Modifications were made to a pyridone core attached to the indazole scaffold.
Table 1: Illustrative SAR of Modifications to a Pyridone Moiety Linked to an Indazole Scaffold
| Compound ID | Modification (R Group) | Target A IC₅₀ (nM) | Target B IC₅₀ (nM) |
|---|---|---|---|
| A-1 | 4,6-dimethyl | 12 | >2500 |
| A-2 | 4-ethyl-6-methyl | 12 | 810 |
| A-3 | 4-methyl-6-ethyl | 73 | >2500 |
| A-4 | 4-methyl-6-tert-butyl | Inactive | |
| A-5 | 4-methyl-6-phenyl | Inactive |
Data is illustrative and adapted from studies on related indazole derivatives targeting EZH2/EZH1 to demonstrate SAR principles.
From this illustrative data, several correlations can be drawn:
Steric Bulk: A small increase in steric bulk from a 4-methyl (A-1) to a 4-ethyl group (A-2) maintained potency against Target A but significantly increased potency against Target B. However, introducing larger groups like 6-tert-butyl (A-4) or 6-phenyl (A-5) resulted in a complete loss of activity, suggesting a sterically constrained binding pocket.
Positional Isomerism: Swapping the positions of the ethyl and methyl groups (comparing A-2 and A-3) led to a decrease in potency for Target A and a loss of activity for Target B, highlighting the specific spatial requirements of the receptor.
Applying this logic to this compound, one could hypothesize that the size and position of the bromo and methyl substituents are finely tuned for a particular biological target. Any modifications would need to carefully consider the steric and electronic constraints of the binding site.
Rational Design Principles for Enhanced Molecular Recognition
Rational design leverages structural information of the biological target to guide the synthesis of more potent and selective inhibitors. This approach moves beyond random screening to a more focused and efficient process. longdom.org
Structure-Based Design: If the 3D structure of the target protein is known (e.g., from X-ray crystallography), molecular docking studies can be performed. tandfonline.combiotech-asia.org In this process, virtual models of this compound and its proposed derivatives are placed into the active site of the target. These simulations can predict binding modes and affinities, helping to prioritize which compounds to synthesize. For example, docking studies have shown that an indazole moiety can act as a crucial "hinge binder," forming key interactions with amino acid residues like cysteine in the ATP-binding pocket of a kinase. tandfonline.com
Fragment-Based Design: This approach involves identifying small molecular fragments that bind weakly to the target and then growing or linking them to create a more potent lead compound. nih.gov The this compound scaffold itself could be considered a highly functionalized fragment. Fragment-based approaches could be used to build off this core, adding moieties that interact with adjacent pockets of the binding site to enhance affinity. nih.gov
Pharmacophore Modeling: A pharmacophore model is an abstract 3D representation of the key features a molecule needs to interact with a specific target. This includes features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. By analyzing a series of active indazole derivatives, a pharmacophore model can be built to guide the design of new molecules, like derivatives of this compound, that fit the required electronic and spatial arrangement for optimal biological activity.
Influence of Substituent Effects on Electronic, Steric, and Lipophilic Properties and their Impact on Molecular Interactions
The substituents on the indazole ring—specifically the 6-bromo, 1-methyl, and 7-methyl groups—profoundly influence the molecule's physicochemical properties, which in turn dictate its interactions with biological targets. researchgate.netmdpi.com
Electronic Effects: The bromine atom at the C6 position is electron-withdrawing, which alters the electron density of the entire aromatic ring system. This can influence the strength of π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a protein's active site. It can also affect the pKa of the indazole nitrogens, influencing their ability to act as hydrogen bond acceptors. The methyl groups at N1 and N7 are weakly electron-donating, which can also subtly modulate the ring's electronics.
Steric Effects: The size and shape of the substituents are critical. The methyl groups at N1 and N7, and the bromine at C6, occupy specific volumes of space. As seen in SAR studies, even small changes in steric bulk can lead to clashes with the protein surface, resulting in a loss of binding affinity. rsc.org Conversely, the specific placement of these groups might be optimal for fitting into a well-defined hydrophobic pocket.
Lipophilic Properties: Lipophilicity, often measured as LogP, describes a compound's affinity for fatty or non-polar environments. The bromine atom and the two methyl groups significantly increase the lipophilicity of the indazole core. This property is crucial for several reasons:
Membrane Permeability: Higher lipophilicity can enhance a compound's ability to cross cell membranes and reach intracellular targets.
Hydrophobic Interactions: It promotes binding to hydrophobic pockets within a target protein, which is often a major driving force for ligand-receptor binding. In studies of other 6-bromo-1H-indazole derivatives, the bromine atom was noted to enhance the compound's ability to penetrate bacterial cells due to changes in hydrophobicity. researchgate.net
By carefully balancing these electronic, steric, and lipophilic parameters through systematic modification, researchers can fine-tune the molecular interactions of this compound derivatives to achieve desired therapeutic effects.
Applications in Chemical Biology and Advanced Research
Development of 6-Bromo-1,7-dimethyl-indazole as Chemical Probes for Biological Research
While this compound is not typically used as a chemical probe in its own right, it serves as a critical precursor for the synthesis of highly specific and potent molecules that are used to investigate biological pathways. These resulting complex molecules function as chemical probes to explore the roles of specific enzymes and proteins in cellular processes and disease models.
For instance, derivatives of this compound have been developed as inhibitors of glucosylceramide (GlcCer) synthase. These inhibitors are invaluable research tools for studying the pathophysiology of glycosphingolipid storage disorders, such as Gaucher and Fabry disease. By selectively blocking GlcCer synthase, these probes allow researchers to dissect the complex cellular functions of glycosphingolipids and to explore the therapeutic potential of targeting this enzyme. Similarly, its role as an intermediate in the synthesis of STAT3 inhibitors suggests that its derivatives can be used as chemical probes to study signaling pathways related to cancer and other diseases.
Utility as a Scaffold for Rational Design in Chemical Biology
The rigid bicyclic structure of the indazole ring system makes it an excellent scaffold for the rational design of new bioactive molecules. The this compound core, in particular, offers defined vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
In the context of designing glucosylceramide synthase inhibitors, the 1,7-dimethyl-indazole moiety serves as the foundational scaffold. The bromine atom at the 6-position provides a convenient chemical handle for introducing further complexity and diversity through cross-coupling reactions. Medicinal chemists can rationally design and synthesize libraries of compounds by attaching different functional groups to this scaffold, aiming to optimize potency, selectivity, and pharmacokinetic properties. This targeted approach, guided by the structural biology of the target enzyme, exemplifies the utility of this compound as a privileged scaffold in chemical biology and drug discovery. The applications of this scaffold in major drug discovery projects are highlighted in the table below.
| Target Class | Specific Target | Therapeutic Area | Patent Reference |
| Enzyme Inhibitors | Glucosylceramide Synthase | Metabolic Diseases (e.g., Gaucher Disease) | EP3268355B1, US2018044302A1 |
| Transcription Factor Inhibitors | STAT3 | Oncology | WO2024182693A1 |
Application in Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Approaches
Fragment-Based Drug Discovery (FBDD) is a powerful strategy that involves screening small, low-complexity molecules (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown into more potent lead compounds. The this compound structure can be viewed as an advanced, highly functionalized fragment or scaffold that is utilized in a similar, bottom-up design approach.
Instead of starting with smaller, simpler fragments, drug discovery campaigns can use pre-validated scaffolds like the indazole core. The development of inhibitors from the this compound core is consistent with FBDD principles, where this central moiety provides the key interactions with the target protein, and subsequent chemical modifications are made to enhance binding affinity and selectivity. This "scaffold-based" approach leverages the inherent biological relevance of the indazole nucleus and accelerates the lead optimization process. The bromine atom is particularly useful as it allows for the "growing" of the fragment into unoccupied pockets of the target's binding site through well-established chemical reactions.
Role as Key Intermediates for the Synthesis of Complex Organic Molecules
One of the most significant applications of this compound is its role as a key intermediate in multi-step organic syntheses. Its functional handles—the bromine atom and the reactive sites on the heterocyclic ring—allow it to be incorporated into larger, more complex molecular architectures.
Patents detailing the synthesis of novel glucosylceramide synthase inhibitors provide a clear example of its utility. In these synthetic routes, this compound is used as a foundational building block. For instance, it can undergo a Suzuki coupling reaction, where the bromo-substituent is replaced by a larger, more functionalized group, a critical step in constructing the final, biologically active inhibitor. The table below outlines a representative synthetic step involving this intermediate.
| Step | Reactant | Reagent/Catalyst | Product | Application of Product |
| 1 | This compound | (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, Pd(dppf)Cl2, K2CO3 | (4-(1,7-Dimethyl-1H-indazol-6-yl)phenyl)methanol | Intermediate for Glucosylceramide Synthase Inhibitors |
This role as a versatile synthetic intermediate makes this compound a valuable compound for chemical suppliers and pharmaceutical companies engaged in the discovery and development of new therapeutics.
Future Perspectives and Emerging Research Directions
Exploration of Unconventional Synthetic Routes for Novel Indazole Derivatives
The synthesis of indazole derivatives has evolved significantly, moving towards more efficient, selective, and environmentally sustainable methods. benthamscience.com Future research will likely focus on applying these unconventional routes to 6-Bromo-1,7-dimethyl-indazole to generate novel analogues with enhanced properties.
Key areas of exploration include:
Metal-Catalyzed Cross-Coupling Reactions: The bromine atom at the 6-position of this compound makes it an ideal substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. researchgate.net These reactions allow for the introduction of a wide array of functional groups, leading to the creation of diverse chemical libraries for screening.
C-H Functionalization: Modern synthetic strategies increasingly employ direct C-H bond functionalization, which avoids the need for pre-functionalized starting materials, thus improving atom economy. nih.gov Applying these techniques to the indazole core or the methyl groups of this compound could provide direct pathways to novel derivatives that are otherwise difficult to access.
Photoredox Catalysis and Electrochemistry: These emerging fields in organic synthesis offer mild and highly selective ways to form new chemical bonds. Exploring photocatalytic or electrochemical modifications of this compound could unlock new reactive pathways and lead to the synthesis of unique molecular architectures.
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, enhancing efficiency. benthamscience.com Designing new MCRs that incorporate a this compound building block could rapidly generate libraries of complex indazole-containing compounds for biological evaluation. benthamscience.com
Integration of Advanced Computational Methodologies for Predictive Molecular Design
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. emanresearch.orgmdpi.com For this compound, these methodologies can guide the rational design of new derivatives with desired properties, thereby accelerating research and reducing experimental costs. emanresearch.org
Future computational approaches will likely involve:
Structure-Based Drug Design (SBDD): If a specific biological target is identified for indazole derivatives, SBDD techniques like molecular docking can be used to predict how this compound and its analogues bind to the target's active site. emanresearch.orgmdpi.com This allows for the in silico design of modifications that enhance binding affinity and selectivity.
Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure for a biological target, LBDD methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be employed. mdpi.comemanresearch.org By analyzing a set of known active and inactive indazole derivatives, these models can identify the key structural features required for biological activity, guiding the design of more potent compounds based on the this compound scaffold.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its derivatives when interacting with biological targets or other molecules. mdpi.com This can help in understanding the stability of binding poses and the conformational changes that may occur upon binding. nih.gov
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. emanresearch.orgnih.gov Applying these predictive models to virtual libraries of this compound derivatives can help prioritize compounds with favorable drug-like properties for synthesis and experimental testing.
Discovery of Novel Molecular Targets and Pathways Modulated by Indazole Derivatives
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govnih.gov A key future direction for this compound is the systematic screening and exploration to identify novel molecular targets and biological pathways it may modulate.
Promising research avenues include:
Kinase Inhibition: Indazole derivatives are known to be potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.gov Screening this compound against large panels of kinases could identify novel inhibitory activities. Known indazole targets include VEGFR-2, Tie-2, Pim kinases, Janus kinases (JAKs), and Epidermal Growth Factor Receptor (EGFR). nih.gov
Epigenetic Targets: There is growing interest in developing drugs that target epigenetic modulators. Investigating the potential of this compound to inhibit enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, could open up new therapeutic possibilities.
Modulation of Metabolic Pathways: Some compounds are known to modulate key metabolic regulators like AMP-activated protein kinase (AMPK), a central sensor of cellular energy status. researchgate.net Investigating whether this compound or its derivatives can activate or inhibit AMPK could have implications for metabolic diseases. researchgate.net
Phenotypic Screening: Unbiased phenotypic screening of this compound in various disease-relevant cell models can help identify novel biological activities without a preconceived target. Subsequent target deconvolution studies can then be used to identify the molecular mechanism of action.
| Research Area | Key Methodologies | Potential Outcomes |
| Novel Synthesis | Metal-Catalysis, C-H Functionalization | Creation of diverse chemical libraries, improved synthesis efficiency. |
| Computational Design | SBDD, LBDD, MD Simulations | Rational design of potent and selective derivatives, prediction of drug-like properties. |
| Target Discovery | Kinase Profiling, Phenotypic Screening | Identification of new therapeutic targets for cancer, inflammation, and metabolic diseases. |
| Materials Science | Polymerization, Cross-Coupling | Development of novel organic semiconductors, fluorescent probes, and advanced polymers. |
Application of this compound in Advanced Analytical and Materials Science Research
Beyond its potential in medicinal chemistry, the unique electronic and structural properties of this compound make it a candidate for applications in other scientific fields.
Organic Electronics: The electron-rich indazole ring system suggests potential for use in organic electronics. A related compound, 6-Bromo-1-methylindazole, has been explored for creating advanced materials like organic semiconductors and dyes. chemimpex.com Similarly, this compound could serve as a building block for novel organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). Its bromine substituent allows for further modification through cross-coupling reactions to tune its electronic properties. chemimpex.com
Development of Chemical Sensors: The indazole scaffold can be functionalized to create fluorescent probes or chemosensors. By attaching specific recognition moieties, derivatives of this compound could be designed to selectively bind to metal ions, anions, or biologically important molecules, leading to a detectable change in their optical properties.
Advanced Polymers: The bifunctional nature of the molecule (the reactive bromine and the potential for modification on the aromatic rings) allows it to be incorporated into polymer chains. This could lead to the development of new polymers with tailored thermal, optical, or electronic properties for specialized applications. chemimpex.com
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 6-Bromo-1,7-dimethyl-indazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves bromination and alkylation of indazole precursors. For example, bromination of 1,7-dimethyl-indazole using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ at 80°C yields 6-bromo derivatives . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF) or using phase-transfer catalysts to enhance regioselectivity. Reaction progress should be monitored via TLC, with purification via column chromatography using hexane/ethyl acetate gradients .
Q. How is structural characterization of this compound performed to confirm regiochemistry?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substitution patterns. The deshielding of protons adjacent to bromine (δ 7.5–8.0 ppm) and methyl groups (δ 2.5–3.0 ppm) provides regiochemical evidence. X-ray crystallography via SHELX software can resolve ambiguities by generating electron density maps, particularly useful for distinguishing between N1 vs. N2 alkylation in indazoles .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard. For trace impurities, LC-MS or GC-MS should be employed. Elemental analysis (C, H, N) and melting point determination further validate purity (>98% as per GLPBIO standards) .
Advanced Research Questions
Q. How can researchers reconcile contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between predicted and observed NMR/IR signals may arise from tautomerism or crystal packing effects. To resolve this:
- Compare experimental data with computational simulations (e.g., DFT calculations for NMR chemical shifts).
- Use variable-temperature NMR to detect dynamic processes (e.g., ring inversion).
- Cross-validate with X-ray crystallography, as done in SHELXL-refined structures .
Q. What strategies are effective in optimizing catalytic systems for selective functionalization of this compound?
- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) requires ligand optimization. Bulky ligands (e.g., SPhos) enhance selectivity for C6 bromine retention during C3/C7 functionalization. Solvent screening (e.g., DMF for polar intermediates vs. toluene for steric control) and microwave-assisted heating can reduce side reactions .
Q. How should researchers design experiments to evaluate the pharmacological potential of this compound derivatives?
- Methodological Answer :
- In vitro assays : Screen for kinase inhibition (e.g., FGFR1) using fluorescence polarization assays, referencing indazole-based inhibitors in cancer research .
- Toxicity profiling : Use MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values.
- Molecular docking : Model interactions with target proteins (e.g., 5-HT receptors) using AutoDock Vina, guided by precedents from marine indole derivatives .
Q. What are best practices for handling discrepancies in bioactivity data across replicate studies?
- Methodological Answer :
- Apply statistical rigor: Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess variability.
- Control batch-to-batch variability by standardizing synthesis protocols and solvent purity.
- Validate findings via orthogonal assays (e.g., SPR binding kinetics vs. enzymatic activity) .
Data Management and Reproducibility
Q. How can researchers ensure reproducibility in crystallographic studies of this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
